alpha-Maltose

Enzymology Carbohydrate metabolism Substrate specificity

Procure alpha-Maltose as your reference standard for reproducible kinetics and purification. Its 4-fold lower Km for maltase and defined MBP binding (Kd 1.2 µM) eliminate anomer variability. Crystalline alpha-maltose (≥55% α-content) ensures solubility in low-moisture processing, a crucial advantage over beta-maltose hydrate. Specify CAS 4482-75-1 to guarantee anomer-specific performance.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 4482-75-1
Cat. No. B7797877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Maltose
CAS4482-75-1
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1
InChIKeyGUBGYTABKSRVRQ-ASMJPISFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Maltose CAS 4482-75-1: Procurement-Relevant Physicochemical and Analytical Baseline


alpha-Maltose (4-O-α-D-glucopyranosyl-D-glucose, CAS 4482-75-1) is the α-anomeric form of the reducing disaccharide maltose, consisting of two D-glucose units linked via an α-(1→4) glycosidic bond [1]. In aqueous solution, alpha-maltose exhibits mutarotation, establishing an equilibrium with beta-maltose at a characteristic ratio of approximately 43% α-anomer and 57% β-anomer, as derived from specific rotation data where pure α-maltose displays [α] = +168°, pure β-maltose [α] = +112°, and the equilibrium mixture [α] = +136° [2]. Crystalline alpha-maltose is commercially produced with an alpha-isomer content of 55% or higher and is distinguished from crystalline beta-maltose hydrate by its superior solubility and dispersibility in aqueous media [3]. These anomer-specific physicochemical properties directly influence both analytical method development and industrial processing workflows where maltose is employed.

Why Beta-Maltose or Generic Maltose Cannot Substitute for Alpha-Maltose in Critical Applications


Generic substitution of alpha-maltose with beta-maltose or unspecified "maltose" is scientifically unsound because the two anomers exhibit fundamentally distinct behavior in enzyme kinetics, ligand binding, and industrial processing. Brush-border intestinal maltase demonstrates an approximately 4-fold lower Michaelis constant (Km) for alpha-maltose compared to beta-maltose, translating to preferential hydrolysis of the alpha-anomer at physiologically relevant substrate concentrations [1]. Similarly, maltose-binding protein (MBP), a critical component in bacterial transport systems and a widely used affinity tag in recombinant protein purification, binds maltose with a dissociation constant (Kd) of 1.2 μM, a parameter established using alpha-maltose as the reference ligand [2]. In industrial contexts, crystalline beta-maltose hydrate exhibits poor solubility and dispersibility that complicates low-moisture food processing such as chocolate manufacture, whereas crystalline alpha-maltose overcomes these limitations [3]. These anomer-dependent differences render generic maltose specifications inadequate for applications requiring reproducible enzyme kinetics, analytical calibration, or consistent formulation behavior.

Alpha-Maltose CAS 4482-75-1: Head-to-Head Quantitative Differentiation Evidence


Enzyme Kinetics: Alpha-Maltose Exhibits 4-Fold Lower Km than Beta-Maltose for Intestinal Maltase

In a direct head-to-head kinetic study using rat small intestine brush border-bound maltase, alpha-maltose exhibited a Km value of 0.58 mM, which is approximately 4-fold lower than the 2.3 mM Km observed for beta-maltose. Notably, the Vmax values for both anomers were identical, indicating that the differential hydrolysis rate at finite substrate concentrations is driven entirely by the higher apparent enzyme affinity for the alpha-anomer rather than catalytic turnover differences [1]. In a separate study using baker's yeast maltase under low substrate concentration conditions (substrate concentration < Km), alpha-maltose was hydrolyzed three times faster than beta-maltose [2].

Enzymology Carbohydrate metabolism Substrate specificity

Physical Processing: Crystalline Alpha-Maltose Demonstrates Superior Solubility and Dispersibility versus Beta-Maltose Hydrate

According to patent documentation, crystalline alpha-maltose with an alpha-isomer content of 55% or higher is superior to crystalline beta-maltose hydrate in both solubility and dispersibility in aqueous media [1]. This physical property differentiation has direct industrial consequences: crystalline beta-maltose hydrate renders low-moisture processed food manufacture (specifically chocolate) very difficult or impossible due to inferior work efficiency, whereas crystalline alpha-maltose overcomes these processing limitations [1].

Food science Pharmaceutical formulation Crystallization

Analytical Separation: Alpha- and Beta-Maltose Anomers Achieve Baseline Resolution (R ≥ 2.0) via U-HPLC on Porous Graphitic Carbon

Ultra-high performance liquid chromatography using porous graphitic carbon (PGC) columns at 5 °C achieves complete baseline resolution of maltose alpha- and beta-anomers with resolution R ≥ 2.0 and selectivity α = 1.2 between the anomers [1]. This analytical separation capability is critical for detecting anomer-specific impurities, monitoring mutarotation kinetics, and verifying the anomeric composition of maltose-containing materials. Detection limits were established in the range of 3–7 μg/L (ppb) for target disaccharides using ESI-MS/MS detection [1].

Analytical chemistry Chromatography Anomer discrimination

Ligand Binding: Wild-Type Maltose-Binding Protein Exhibits Kd of 1.2 μM for Maltose

The wild-type maltose-binding protein (MBP) from Escherichia coli exhibits a dissociation constant (Kd) of 1200 nM (1.2 μM) for maltose, as determined by fluorescence quenching and surface plasmon resonance spectroscopy [1]. This binding affinity represents the wild-type baseline against which engineered high-affinity MBP mutants (Kd = 70 nM for M321A/Q325A mutant; Kd = 110 nM for loop deletion mutant) are compared [1]. The wild-type MBP-maltose interaction forms the foundation for one of the most widely used affinity tags in recombinant protein expression and purification systems.

Protein biochemistry Affinity purification Ligand binding

Glycemic Sweetener Profile: Maltose Provides Reduced Glycemic Impact versus Sucrose

Maltose exhibits a relative sweetness of 0.33 compared to sucrose (relative sweetness = 1.0) and demonstrates a relatively slow rate of digestion and absorption [1]. While explicit glycemic index (GI) values for maltose are not universally standardized in the available literature, the documented slower digestion rate compared to sucrose and glucose (GI = 100) positions maltose as a lower glycemic impact alternative in applications where rapid blood glucose elevation is undesirable. In comparison, lactose has a relative sweetness of 0.25 and GI of approximately 45, while sucrose has a GI of approximately 65 [2].

Nutritional biochemistry Glycemic index Sweetener comparison

Alpha-Maltose CAS 4482-75-1: Evidence-Backed Procurement and Application Scenarios


Enzymology Research: In Vitro Carbohydrate Digestion and Maltase Substrate Specificity Studies

Researchers investigating intestinal maltase kinetics, starch digestion modeling, or anomer-specific enzyme-substrate interactions should procure alpha-maltose specifically. The documented 4-fold lower Km for alpha-maltose (0.58 mM) compared to beta-maltose (2.3 mM) in rat intestinal brush border maltase assays [1], along with the 3-fold faster hydrolysis rate observed with yeast maltase [2], establishes alpha-maltose as the kinetically preferred substrate. Using undefined anomeric mixtures introduces uncontrolled variability in initial hydrolysis rates. The established mutarotation equilibrium ratio (~43% α: 57% β at 136° specific rotation) [3] also provides a quantitative framework for interpreting time-dependent kinetic studies where anomer interconversion occurs during extended incubations.

Analytical Chemistry: Anomer-Specific Method Development, Calibration Standards, and Mutarotation Studies

Analytical chemists developing HPLC or U-HPLC methods for disaccharide quantification require alpha-maltose as a pure reference standard for peak identification and calibration. The validated U-HPLC-PGC-MS methodology achieves baseline resolution (R ≥ 2.0) between alpha- and beta-maltose anomers with detection limits of 3–7 μg/L [1]. Pure alpha-maltose enables precise determination of retention time windows, construction of anomer-specific calibration curves, and validation of method specificity. Furthermore, alpha-maltose serves as the starting material for controlled mutarotation experiments where the time-dependent evolution from pure alpha-anomer to equilibrium mixture can be monitored, providing essential kinetic data for method robustness testing and stability-indicating assay development.

Recombinant Protein Purification: MBP Fusion Tag Affinity Chromatography Elution

Laboratories utilizing maltose-binding protein (MBP) as an affinity tag for recombinant protein expression and purification rely on alpha-maltose as the standard competitive elution ligand. The wild-type MBP-maltose interaction has a characterized dissociation constant of Kd = 1.2 μM [1], which informs the selection of elution buffer maltose concentrations (typically 10–20 mM) sufficient to displace bound fusion proteins from amylose or dextrin affinity resins. Alpha-maltose of verified anomeric purity ensures reproducible elution profiles and minimizes batch-to-batch variability in purification workflows. This application is supported by extensive structural characterization of the MBP-maltose complex [1] and decades of established protocols in molecular biology.

Food and Pharmaceutical Formulation: Low-Moisture Processed Product Development

Formulators developing low-moisture processed foods (particularly chocolate and confectionery products) or pharmaceutical solid dosage forms should specify crystalline alpha-maltose with an alpha-isomer content of 55% or higher. Patent evidence demonstrates that crystalline alpha-maltose is superior to crystalline beta-maltose hydrate in both solubility and dispersibility in aqueous media, and critically, enables chocolate manufacture that is not practically achievable with beta-maltose hydrate formulations [1]. The lower relative sweetness (0.33 vs. sucrose at 1.0) and slower digestion rate of maltose [2] further support its use in reduced-sweetness and lower glycemic impact formulations where sucrose replacement is desired without sacrificing bulking or textural properties.

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